Sermetacin
Overview
Description
Sermetacin is a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory properties. It is chemically classified as an acetic acid derivative and is used to alleviate pain and inflammation . The molecular formula of this compound is C22H21ClN2O6, and it has a molecular weight of 444.8649 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sermetacin can be synthesized through a multi-step process involving the acylation of L-serine with 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid. The reaction typically involves the use of acetonitrile, water, and phosphoric acid as solvents . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods. The process involves the separation of this compound on a reverse-phase HPLC column, such as the Newcrom R1 column, which is known for its low silanol activity . This method allows for the efficient isolation and purification of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Sermetacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Sermetacin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Medicine: Investigated for its potential therapeutic uses in treating inflammatory conditions and pain management.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Sermetacin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory mediators . By blocking COX activity, this compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain. The molecular targets of this compound include COX-1 and COX-2 enzymes, which play key roles in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: Another NSAID with similar anti-inflammatory properties.
Acemetacin: A derivative of indomethacin with improved gastric tolerability.
Diclofenac: A widely used NSAID with potent anti-inflammatory effects.
Uniqueness of Sermetacin
This compound is unique due to its specific chemical structure, which includes a 4-chlorobenzoyl group and a methoxy group on the indole ring. This structure contributes to its distinct pharmacological properties and therapeutic potential.
Properties
CAS No. |
57645-05-3 |
---|---|
Molecular Formula |
C22H21ClN2O6 |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
(2S)-2-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C22H21ClN2O6/c1-12-16(10-20(27)24-18(11-26)22(29)30)17-9-15(31-2)7-8-19(17)25(12)21(28)13-3-5-14(23)6-4-13/h3-9,18,26H,10-11H2,1-2H3,(H,24,27)(H,29,30)/t18-/m0/s1 |
InChI Key |
AUDFHJLSHQWFQQ-SFHVURJKSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC(CO)C(=O)O |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC(CO)C(=O)O |
Appearance |
Solid powder |
57645-05-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sermetacin; SH G 318 AB; SHG 318 AB; TVX 3158; Sermetacina; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.